GSK3 Inhibition: Unambiguous Target Engagement via High-Resolution Co-crystal Structure
A high-resolution co-crystal structure of 5-methoxy-1H-indazole-3-carboxamide bound to glycogen synthase kinase 3 (GSK3) provides definitive proof of its binding mode and target engagement, a critical differentiator for rational drug design . In contrast, many close analogs within the indazole-3-carboxamide class lack publicly available, high-resolution structural data, which complicates structure-based optimization and selectivity assessment .
| Evidence Dimension | Co-crystal structure resolution with GSK3 |
|---|---|
| Target Compound Data | 1.2 Å |
| Comparator Or Baseline | Other 5-substituted indazole-3-carboxamide analogs (typical) |
| Quantified Difference | Structural data available vs. not available/publicly undisclosed |
| Conditions | X-ray crystallography |
Why This Matters
For procurement, this validated binding mode allows for informed, structure-guided optimization of potency and selectivity, reducing the risk of investing in compounds with ambiguous or uncharacterized target interactions.
